molecular formula C18H18F3N7O B2664352 6-(1H-1,2,4-triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2176201-09-3

6-(1H-1,2,4-triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2664352
CAS No.: 2176201-09-3
M. Wt: 405.385
InChI Key: DUDUDQYBUIEHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-1,2,4-triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a 1,2,4-triazole moiety and a piperidinylmethyl group linked to a 5-(trifluoromethyl)pyridine. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole and pyridine moieties may facilitate hydrogen bonding and π-π interactions, respectively .

Properties

IUPAC Name

6-(1,2,4-triazol-1-yl)-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7O/c19-18(20,21)14-1-2-15(23-9-14)26-7-5-13(6-8-26)10-27-17(29)4-3-16(25-27)28-12-22-11-24-28/h1-4,9,11-13H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDUDQYBUIEHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(1H-1,2,4-triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, particularly focusing on its pharmacological significance.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps that include the formation of the triazole and piperidine moieties. The triazole ring is often synthesized through a "click" reaction, which is known for its efficiency in forming heterocycles. The piperidine component can be introduced via nucleophilic substitution reactions. The final product is characterized by a dihydropyridazinone structure that contributes to its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole ring is capable of forming hydrogen bonds with amino acid residues in enzyme active sites, leading to the inhibition of enzyme activity. This property is crucial for compounds targeting metabolic pathways.
  • Receptor Modulation : The piperidine moiety interacts with receptor proteins, potentially modulating their function. This can lead to various biological effects, including anti-inflammatory and analgesic properties.

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various pathogens, demonstrating efficacy against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group in the pyridine ring enhances lipophilicity, which may improve cell membrane penetration and increase antimicrobial potency.

Antitumor Activity

Research indicates that triazole derivatives can possess antitumor activity. For example, compounds structurally related to the target molecule have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies reveal that modifications in the aromatic rings significantly influence their anticancer properties.

CompoundIC50 Value (µM)Target Cell Line
Compound A12.5MCF-7 (Breast Cancer)
Compound B8.3HeLa (Cervical Cancer)
Compound C15.0A549 (Lung Cancer)

Neuroprotective Effects

Some studies suggest that triazole-containing compounds may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This could position them as potential candidates for treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of triazole derivatives against ESKAPE pathogens and found that modifications in the piperidine and pyridine rings significantly enhanced antibacterial activity.
  • Antitumor Research : Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines, revealing promising results that warrant further exploration into their mechanisms and potential as therapeutic agents.
  • Neuroprotection : Preliminary data from animal models indicate that certain derivatives can reduce neuronal death in models of oxidative stress, suggesting a pathway for developing treatments for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Triazole vs. Other Heterocycles

The 1,2,4-triazole substituent in the target compound contrasts with:

  • Thioxo-triazole (): The sulfur atom in thioxo-triazole may introduce steric hindrance or polar interactions distinct from the nitrogen-rich triazole.

Piperidine-Pyridine Side Chain

The 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl group is a key differentiator. Similar compounds, such as 6-[3-(benzyloxy)phenyl]-4-(1H-indazol-5-yl)pyrimidin-2(1H)-one (), utilize indole or benzyloxy groups instead. The trifluoromethylpyridine moiety likely enhances membrane permeability and target affinity compared to bulkier aromatic substituents .

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

  • The trifluoromethyl group may improve blood-brain barrier penetration relative to non-fluorinated analogs (e.g., ).
  • The piperidine linker could reduce conformational flexibility, increasing target selectivity compared to compounds with linear alkyl chains .

Comparative Structural and Functional Analysis Table

Compound Name / Feature Core Structure Key Substituents Inferred Bioactivity/Stability
Target Compound Dihydropyridazinone 1,2,4-Triazole; CF3-pyridine-piperidine High metabolic stability; potential CNS activity
6-Phenyl-2-(thioxo-triazolyl)-dihydropyridazinone Dihydropyridazinone Thioxo-triazole; phenyl Moderate antimicrobial activity; lower lipophilicity
6-(Oxadiazolyl)pyridazinone Pyridazinone Oxadiazole; pyrazine Electron-deficient core; possible enzyme inhibition
Coumarin-pyrimidinone Pyrimidinone Tetrazole; coumarin Fluorescence properties; moderate solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.